2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride typically involves the reaction of 4-hydroxypiperidine with difluoroacetic acid or its derivatives under controlled conditions . The reaction is carried out in the presence of a suitable base and solvent, followed by purification to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluoroacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can result in various substituted derivatives .
Scientific Research Applications
2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetic acid hydrochloride: Similar structure but with an acetic acid group instead of an acetamide group.
4-Hydroxypiperidine derivatives: Compounds with variations in the substituents on the piperidine ring.
Uniqueness
2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2O2.ClH/c8-7(9,5(10)12)6(13)1-3-11-4-2-6;/h11,13H,1-4H2,(H2,10,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZUQBAPJLFISB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(C(=O)N)(F)F)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.